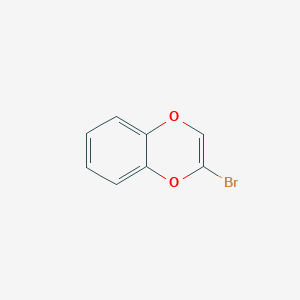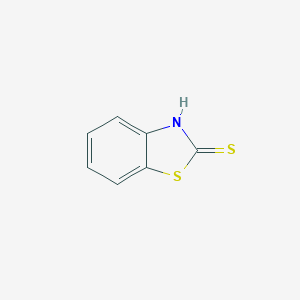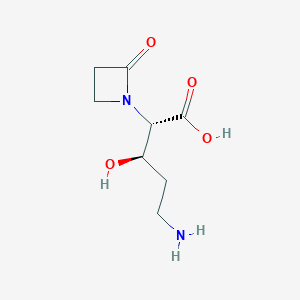
Proclavaminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proclavaminic acid is a secondary metabolite produced by certain strains of Streptomyces bacteria. It belongs to the class of beta-lactam antibiotics and has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Role in Clavulanic Acid Biosynthesis
Proclavaminic acid plays a crucial role in the biosynthesis of clavulanic acid, a clinically used beta-lactamase inhibitor. The enzyme proclavaminic acid amidino hydrolase (PAH) is essential in this process, hydrolyzing an intermediate to produce proclavaminic acid and urea (Elkins et al., 2002). Another critical enzyme, ORF17, catalyzes the ATP-dependent formation of N-glycyl-clavaminic acid, a key intermediate in clavulanic acid biosynthesis (Arulanantham et al., 2006).
Molecular Genetics and Biosynthesis
The biosynthesis and molecular genetics of clavulanic acid, involving proclavaminic acid as an intermediate, have been extensively studied in Streptomyces clavuligerus. This process includes a series of steps starting from primary metabolic precursors to the formation of clavaminic acid, which then leads to clavulanic acid or other clavams (Jensen & Paradkar, 2004).
Enzymatic Studies and Mechanisms
Studies on clavaminate synthase 2 (CS2), a multifunctional enzyme, reveal its interaction with proclavaminic acid. These interactions provide insights into the enzyme's structure, function, and catalytic mechanisms (Zhou et al., 2001). Additionally, the structural origins of the selectivity of the trifunctional oxygenase clavaminic acid synthase, which catalyzes reactions involving proclavaminic acid, shed light on the molecular basis of its specificity and reaction mechanisms (Zhang et al., 2000).
Gene Clustering and Paralogous Genes
In Streptomyces clavuligerus, a second copy of the gene encoding proclavaminate amidinohydrolase, involved in early stages of clavulanic acid and clavam metabolite biosynthesis, has been identified. This finding highlights the presence of paralogue genes in the biosynthetic pathway (Tahlan et al., 2004).
Eigenschaften
CAS-Nummer |
112240-59-2 |
|---|---|
Produktname |
Proclavaminic acid |
Molekularformel |
C8H14N2O4 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1 |
InChI-Schlüssel |
NMCINKPVAOXDJH-VDTYLAMSSA-N |
Isomerische SMILES |
C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-] |
SMILES |
C1CN(C1=O)C(C(CCN)O)C(=O)O |
Kanonische SMILES |
C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-] |
Andere CAS-Nummern |
112240-59-2 |
Synonyme |
proclavaminate proclavaminic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



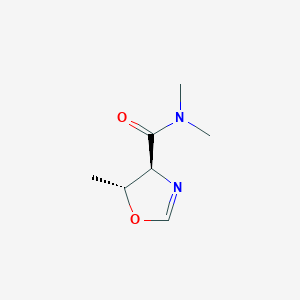


![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
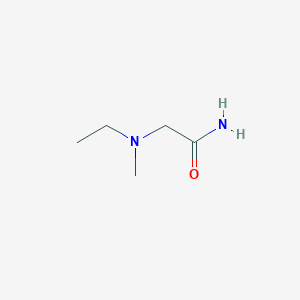
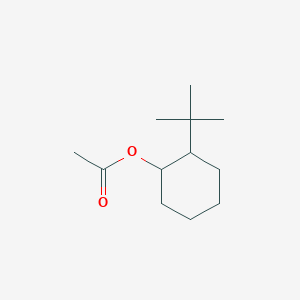

![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)



![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
